molecular formula C21H18ClFN6O2 B11979713 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B11979713
M. Wt: 440.9 g/mol
InChI Key: FRCMWYDLQCAIOM-MYKKPKGFSA-N
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Preparation Methods

The synthesis of 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves multiple steps. One common method includes the halogen-exchange reaction of 4-chlorobenzaldehyde to produce 4-fluorobenzaldehyde . This intermediate is then reacted with 7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under specific conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:

These compounds share similar structural features but differ in the substituents attached to the purinyl and benzyl groups, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-3-7-15(22)8-4-14)20(25-18)26-24-11-13-5-9-16(23)10-6-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11-

InChI Key

FRCMWYDLQCAIOM-MYKKPKGFSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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